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Compound of Interest

Compound Name: SHIN2

Cat. No.: B1193483

Introduction

Serine is a central player in cellular metabolism, not only as a proteinogenic amino acid but
also as a major source of one-carbon units for the synthesis of nucleotides, lipids, and for
methylation reactions. The mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2)
IS a key regulator in one-carbon metabolism, catalyzing the reversible conversion of serine to
glycine and a one-carbon unit carried by tetrahydrofolate.[1] In many cancer cells, the serine
synthesis pathway and SHMT2 are upregulated to meet the high demand for biomass
production and redox balance.[2][3] This dependency makes SHMT2 a promising therapeutic
target.

SHIN2 is a potent and selective inhibitor of SHMT2.[1][4][5] Isotopic tracing using 3C-labeled
serine in combination with SHIN2 provides a powerful method to investigate the activity of
SHMT2 and its role in cellular metabolism. By tracking the conversion of 13C-serine to 13C-
glycine, researchers can quantify the flux through this pathway and assess the efficacy of
SHMT?2 inhibition. This approach is valuable for basic research, drug discovery, and
understanding metabolic reprogramming in diseases like cancer.

Key Applications

o Target Engagement and Efficacy of SHMT2 Inhibitors: Quantify the extent to which SHIN2
inhibits the metabolic conversion of serine to glycine in vitro and in vivo.
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» Metabolic Flux Analysis: Determine the contribution of serine to one-carbon metabolism and
downstream biosynthetic pathways.

o Drug Development: Screen and characterize novel SHMT2 inhibitors by measuring their
impact on serine metabolism.

o Cancer Metabolism Research: Investigate the reliance of cancer cells on serine metabolism
and the effects of its inhibition.

~hemical ies of

Property Value

(S)-1-(4-(4-chlorophenyl)-5-cyano-1H-pyrazol-1-
Chemical Name yI)-2-((5-methyl-1,3,4-oxadiazol-2-
yl)methyl)propan-2-amine

Molecular Formula C19H1sCIN-O
Molecular Weight 411.85 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C

Quantitative Data Summary

The following table summarizes representative data from an isotopic tracing experiment
designed to assess the in vivo target engagement of SHIN2. In this experiment, mice were
administered a vehicle or SHINZ2, followed by an infusion of U-13C-serine. The incorporation of
13C into the glycine pool in the plasma was then measured over time.

Table 1: In Vivo Target Engagement of SHIN2
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Circulating Glycine M+2

Treatment Time (minutes) .
Fraction (%)

Vehicle 0 0
Vehicle 15 10
Vehicle 30 18
Vehicle 60 25
Vehicle 120 30
SHIN2 0 0
SHINZ2 15 2
SHINZ2 30 5
SHIN2 60 8
SHIN2 120 12

This data is representative and adapted from a study demonstrating in vivo target engagement
of an SHMT inhibitor.[4]

Experimental Protocols

Protocol 1: In Vitro **C-Serine Tracing with SHIN2 in
Cultured Cells

This protocol describes how to perform a 13C-serine tracing experiment in cultured cancer cells
to assess the inhibitory effect of SHIN2 on the conversion of serine to glycine.

Materials:
o Cancer cell line of interest (e.g., HCT116)
e Complete cell culture medium (e.g., DMEM with 10% FBS)

e 13C-labeling medium (e.g., DMEM without serine and glycine, supplemented with 10%
dialyzed FBS and U-13C-serine)
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o U-13C-serine (uniformly labeled with 13C)

e SHIN2

e DMSO (for dissolving SHIN2)

o 6-well cell culture plates

e Phosphate-buffered saline (PBS), ice-cold
e Methanol, ice-cold

o Cell scraper

e Microcentrifuge tubes

e Centrifuge

Procedure:

o Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80%
confluency at the time of the experiment.

o SHIN2 Treatment: The next day, treat the cells with the desired concentration of SHIN2 (e.g.,
2 uM) or vehicle (DMSO) for the desired pre-incubation time (e.g., 4 hours).[4]

* |sotopic Labeling:
o Aspirate the culture medium.
o Wash the cells once with pre-warmed PBS.
o Add the 13C-labeling medium containing SHIN2 or vehicle.
o Incubate for the desired labeling time (e.g., 6 hours).
» Metabolite Extraction:

o Place the cell culture plates on ice.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1193483?utm_src=pdf-body
https://www.benchchem.com/product/b1193483?utm_src=pdf-body
https://www.benchchem.com/product/b1193483?utm_src=pdf-body
https://www.benchchem.com/product/b1193483?utm_src=pdf-body
https://www.researchgate.net/figure/SHIN2-inhibits-SHMT-in-vitro-and-in-vivo-a-Chemical-structure-b-Growth-of-HCT116-cells_fig1_341220587
https://www.benchchem.com/product/b1193483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

[e]

Aspirate the labeling medium.

Wash the cells twice with ice-cold PBS.

o

Add 1 mL of ice-cold 80% methanol to each well.

[¢]

Incubate at -80°C for 15 minutes.

[¢]

[e]

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

o Sample Processing:
o Centrifuge the cell lysates at 16,000 x g for 10 minutes at 4°C.
o Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
o Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

o Sample Analysis: Proceed to Protocol 2 for derivatization and GC-MS analysis.

Protocol 2: GC-MS Analysis of *3C-Labeled Serine and
Glycine

This protocol outlines the derivatization of serine and glycine and their subsequent analysis by
Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Dried metabolite extracts from Protocol 1

» Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-
Butyldimethylchlorosilane, MTBSTFA + 1% TBDMSCI)

o Ethyl acetate
e GC-MS instrument with a suitable column (e.g., Agilent DB-5ms)

e GC vials with inserts

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Procedure:
e Derivatization:

o Resuspend the dried metabolite extracts in 50 pL of a 1:1 mixture of ethyl acetate and the
derivatization reagent.

o Vortex briefly and heat at 70°C for 30 minutes.

e GC-MS Analysis:
o Transfer the derivatized samples to GC vials with inserts.
o Inject 1 pL of the sample into the GC-MS.

o Use an appropriate temperature gradient for the separation of serine and glycine
derivatives. An example program is:

» [nitial temperature: 100°C for 1 minute.
» Ramp: 10°C/minute to 300°C.
» Hold at 300°C for 15 minutes.

o Operate the mass spectrometer in Single lon Monitoring (SIM) mode to detect the specific
mass-to-charge ratios (m/z) for the derivatized serine and glycine isotopologues. For
TBDMS derivatives, the following ions can be monitored:

s Glycine: m/z 246 (M+0), 247 (M+1), 248 (M+2)
= Serine: m/z 390 (M+0), 391 (M+1), 392 (M+2), 393 (M+3)

o Data Analysis:

[¢]

Integrate the peak areas for each isotopologue.

Correct for the natural abundance of 13C.

[e]

o

Calculate the fractional enrichment of *3C in serine and glycine.
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o Compare the fractional enrichment of glycine in SHIN2-treated samples to vehicle-treated
samples to determine the extent of SHMT2 inhibition.
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Caption: Mitochondrial serine-glycine one-carbon metabolism and the inhibitory action of
SHIN2 on SHMT2.

Experimental Workflow for **C-Serine Tracing
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Caption: Step-by-step workflow for isotopic tracing of serine metabolism with SHIN2.
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 To cite this document: BenchChem. [Application Notes: Isotopic Tracing of Serine
Metabolism with SHIN2 and 3C-Serine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193483#isotopic-tracing-of-metabolism-with-shin2-
and-13c-serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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